An In-depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic acids to therapeutic agents. Within this privileged heterocyclic family, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No. 84659-98-3) has emerged as a highly versatile and valuable building block for the synthesis of targeted therapeutics. Its rigid structure, featuring strategically positioned hydrogen bond donors and acceptors alongside a phenyl group for further functionalization, makes it an ideal scaffold for engaging with the active sites of various enzymes.
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into its physicochemical characteristics, provide a detailed blueprint for its synthesis and characterization, explore its significance as a core intermediate in drug discovery—particularly for kinase and xanthine oxidase inhibitors—and outline essential safety and handling protocols.
Physicochemical and Structural Properties
Understanding the intrinsic properties of a scaffold is paramount for its effective utilization in drug design. The key physicochemical and structural parameters for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid are summarized below. These properties influence its solubility, reactivity, and potential for interaction with biological targets.
Key Data Summary
| Property | Value | Source(s) |
| CAS Number | 84659-98-3 | [1] |
| Molecular Formula | C₁₁H₈N₂O₃ | |
| Molecular Weight | 216.19 g/mol | |
| Appearance | White to off-white solid/powder | [2][3] |
| LogP (calculated) | 0.97 | |
| Polar Surface Area | 79 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 |
Note: Experimental data such as melting point, pKa, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for each synthesized batch.
Tautomerism
It is crucial to recognize that the "6-hydroxy" pyrimidine moiety exists in tautomeric equilibrium with its corresponding pyrimidone form (6-oxo-1,6-dihydropyrimidine). In the solid state and in most physiological conditions, the keto (pyrimidone) form is generally favored due to the greater stability of the amide group. For the purpose of this guide, the name "6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid" is used as it is commonly indexed, but the keto tautomer, 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid , is the more likely predominant structure.
Caption: Tautomeric equilibrium of the pyrimidine core.
Synthesis and Characterization
The synthesis of pyrimidine derivatives is a well-established field in organic chemistry. 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is typically synthesized via a cyclocondensation reaction, a robust method that builds the heterocyclic core from acyclic precursors.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons: benzamidine, which provides the C2-phenyl moiety, and a derivative of malonic acid that provides the C4-C5-C6 backbone. This strategy is efficient as both starting materials are readily available or easily prepared.
Caption: Retrosynthetic pathway for the target molecule.
General Synthesis Protocol
This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.
Reaction Scheme: Benzamidine hydrochloride reacts with diethyl oxalacetate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent saponification and acidification to yield the final product.
Materials:
-
Benzamidine hydrochloride
-
Diethyl oxalacetate sodium salt
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere. Causality: This creates the strong base required to deprotonate the starting materials and catalyze the condensation.
-
Initial Condensation: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride and diethyl oxalacetate.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: Thermal energy drives the intramolecular cyclization to form the pyrimidine ring.
-
Saponification: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide and heat to reflux for an additional 1-2 hours. Causality: This step hydrolyzes the ethyl ester at the C4 position to the corresponding carboxylate salt.
-
Work-up and Isolation: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold water and then a small amount of cold diethyl ether to remove impurities.
-
Drying: Dry the purified solid under vacuum to yield 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid.
Characterization
To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the 7.4-8.2 ppm range) and a singlet for the C5-H proton on the pyrimidine ring. The acidic protons (carboxylic acid and N-H/O-H) will likely appear as broad singlets at lower fields (>10 ppm).[4][5]
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (160-180 ppm) and the C6-oxo carbon, in addition to the aromatic carbons.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹), and another C=O stretch from the pyrimidone ring.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing the [M+H]⁺ or [M-H]⁻ ion corresponding to its molecular formula.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid lies in its role as a foundational scaffold for developing potent and selective enzyme inhibitors. The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of a kinase active site, a common motif in modern kinase inhibitor design.[5][6]
Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-phenylpyrimidine scaffold is a well-established core for numerous kinase inhibitors.
-
Mechanism of Action: The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The carboxylic acid at C4 can be used as a handle for further derivatization to interact with other regions of the active site or to improve pharmacokinetic properties. The phenyl group at C2 can be substituted to target specific sub-pockets within the kinase, thereby conferring selectivity.[3][5][6]
-
Examples: Derivatives of the 2-phenylpyrimidine core have been successfully developed as inhibitors for a range of kinases, including Aurora Kinases,[5][6] Focal Adhesion Kinase (FAK),[3] and Cyclin-Dependent Kinases (CDKs).[7]
Caption: Interaction model of the scaffold in a kinase active site.
Precursor for Xanthine Oxidase (XO) Inhibitors
Xanthine oxidase is the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of 6-phenylpyrimidine-4-carboxylic acid are potent XO inhibitors.[8]
-
Structure-Activity Relationship: A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives demonstrated that this scaffold could produce compounds with submicromolar inhibitory potency against XO.[8] The core structure effectively mimics the natural substrate, allowing it to bind tightly within the enzyme's active site.
Other Therapeutic Areas
The versatility of the 2-phenylpyrimidine scaffold extends beyond kinases and XO. Derivatives have been investigated for a range of other biological activities, including:
-
Antifungal Agents: Targeting the fungal enzyme CYP51.[4]
-
Antibacterial Agents: Showing efficacy against various Gram-positive bacterial strains.[9][10][11]
-
Antiplatelet Agents: Acting as P2Y12 receptor antagonists.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid and its derivatives. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related pyrimidine carboxylic acids provide a reliable guide.[1][2][13][14]
Hazard Identification
Based on analogous structures, the compound should be considered as:
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][13]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]
-
For long-term stability, storage at 2-8°C is recommended.[13]
-
Keep away from incompatible substances such as strong oxidizing agents.
Conclusion
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid represents a quintessential example of a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis, combined with a rigid framework amenable to targeted functionalization, has cemented its role as a critical starting material for the development of a new generation of enzyme inhibitors. From potent kinase inhibitors for oncology to xanthine oxidase inhibitors for metabolic disorders, the applications of this core structure are both broad and impactful. This guide has provided the fundamental knowledge required for researchers to confidently incorporate this powerful building block into their drug discovery programs, paving the way for the creation of novel and effective therapeutics.
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